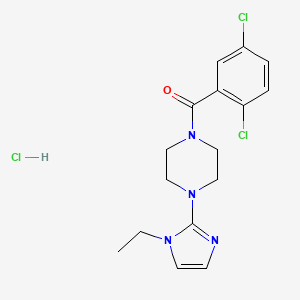
(2,5-dichlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2,5-dichlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a chemical entity that appears to be designed for pharmacological purposes, given the presence of a piperazine ring, which is often found in drugs that target the central nervous system, and a dichlorophenyl group, which can imply potential antimicrobial or anticancer activity. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related piperazine-containing compounds involves a reductive amination method using sodium triacetoxyborohydride to yield various piperazine derivatives, as described in the synthesis of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives . This method is likely applicable to the synthesis of this compound, with modifications to the starting materials to incorporate the 1-ethyl-1H-imidazol-2-yl group and the appropriate chlorophenyl moiety.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by spectral studies, including 1H NMR, which is a common technique for identifying the structures of intermediates and target compounds . For the compound , similar analytical techniques would be used to confirm the presence of the dichlorophenyl and imidazolyl groups and to ensure the correct assembly of the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives typically include steps such as amidation, Friedel-Crafts acylation, and hydration, as seen in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . These reactions are crucial for forming the amide bond and introducing the appropriate functional groups onto the piperazine ring. The compound of interest would undergo similar reactions, with specific reagents and conditions tailored to the desired substitution pattern on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are not detailed in the provided papers. However, it can be inferred that the compound's hydrochloride salt form would likely enhance its water solubility, which is beneficial for biological applications. The presence of halogens and the imidazole ring suggests that the compound may have significant biological activity, possibly as an anticancer or antimicrobial agent, as seen with other halogenated piperazine derivatives .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis Techniques : Research has explored various synthesis techniques for related compounds, emphasizing the efficient and high-yield production of these chemicals (Zheng Rui, 2010).
Antimicrobial Properties : Compounds structurally similar to "(2,5-dichlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" have been found to exhibit varying degrees of antimicrobial activity. This includes action against both bacterial and fungal strains, indicating potential use in developing new antibiotics and antifungal agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Molecular Interaction Studies
Binding Mode Analysis : The binding mode and interaction of similar compounds with various biological targets have been studied. This research is crucial for understanding how these compounds interact at the molecular level, which can guide drug design and development (P. Chandra, S. Ganguly, R. Dey, B. Sarkar, 2020).
Anticancer and Antituberculosis Applications : Some derivatives have shown promising results in anticancer and antituberculosis studies, highlighting their potential as therapeutic agents in treating these diseases (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Inhibitory and Protective Effects
Enzyme Inhibition : Certain derivatives have exhibited considerable inhibitory activity against specific enzymes, suggesting their potential use in treating diseases related to enzyme malfunction (Muhammad Athar Abbasi Muhammad Athar Abbasi et al., 2019).
Corrosion Inhibition : Some related compounds have been studied for their corrosion inhibition properties, indicating a potential application in materials science (P. Singaravelu, N. Bhadusha, V. Dharmalingam, 2022).
Mécanisme D'action
Orientations Futures
The broad range of biological activities exhibited by imidazole derivatives suggests that these compounds have significant potential for the development of new drugs . Ongoing research is likely to continue exploring the synthesis, functionalization, and biological activity of these and related compounds.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O.ClH/c1-2-20-6-5-19-16(20)22-9-7-21(8-10-22)15(23)13-11-12(17)3-4-14(13)18;/h3-6,11H,2,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIKPXCDQAQOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B3002019.png)
![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)
![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)
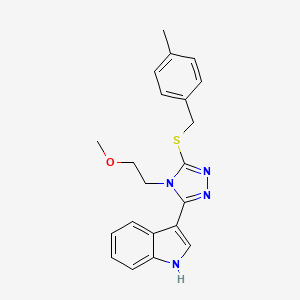
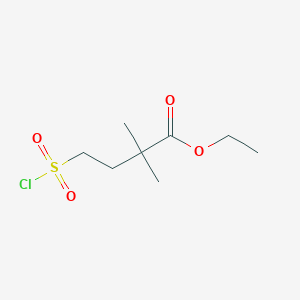
![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)
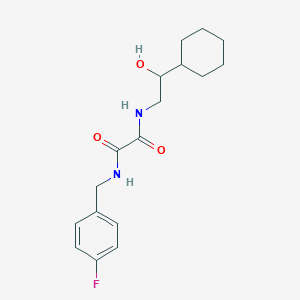
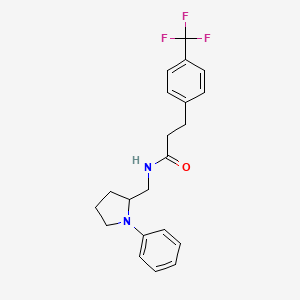
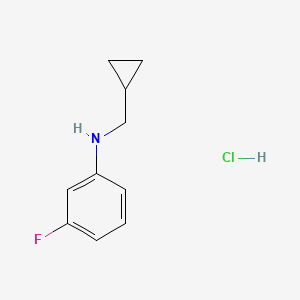
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)